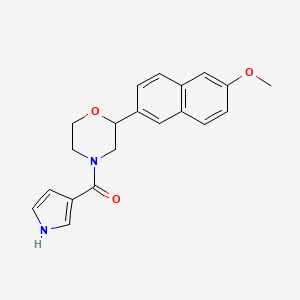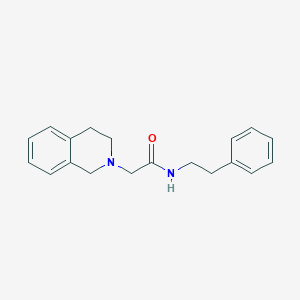![molecular formula C15H22N2O3S2 B5356241 1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5356241.png)
1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide, also known as E-4031, is a potassium channel blocker that has been studied for its potential therapeutic uses in various diseases.
作用機序
1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide blocks the rapid component of the delayed rectifier potassium current by binding to the pore-forming subunit of the channel. This prolongs the action potential duration and prevents early afterdepolarizations, which can lead to arrhythmia. This compound also inhibits the activity of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in the repolarization of the cardiac action potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including prolongation of the action potential duration, inhibition of the hERG potassium channel, and reduction of seizure frequency and severity. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One advantage of using 1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for potassium channels, which allows for targeted manipulation of potassium channel activity. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
For research on 1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide include further investigation of its potential therapeutic uses in arrhythmia, epilepsy, and cancer, as well as the development of more specific and potent potassium channel blockers. Additionally, the potential off-target effects of this compound should be further explored to better understand its mechanism of action and potential limitations in lab experiments.
合成法
1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide can be synthesized using a multistep process starting from piperidine-4-carboxylic acid. The first step involves the conversion of piperidine-4-carboxylic acid to 4-piperidone, which is then reacted with methylthioacetate to form 3-(methylthio)propionyl-4-piperidone. This intermediate is then reacted with 3-bromoanisole to form 3-(methylthio)phenyl-4-piperidone. The final step involves the reaction of 3-(methylthio)phenyl-4-piperidone with ethylsulfonyl chloride to form this compound.
科学的研究の応用
1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been studied for its potential therapeutic uses in various diseases, including arrhythmia, epilepsy, and cancer. In arrhythmia, this compound has been shown to block the rapid component of the delayed rectifier potassium current, which can prolong the action potential duration and prevent early afterdepolarizations. In epilepsy, this compound has been shown to reduce seizure frequency and severity in animal models. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
IUPAC Name |
1-ethylsulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-22(19,20)17-9-7-12(8-10-17)15(18)16-13-5-4-6-14(11-13)21-2/h4-6,11-12H,3,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVXGEXMUXCNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5356165.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyazetidin-1-yl)nicotinamide](/img/structure/B5356176.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B5356178.png)
![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356184.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5356187.png)
![1-{3-[(methylamino)carbonyl]pyridin-2-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5356199.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5356211.png)
![N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5356212.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)
![(3S*,4R*)-3-methoxy-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5356224.png)
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B5356230.png)


![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}-2-fluorobenzamide](/img/structure/B5356255.png)
